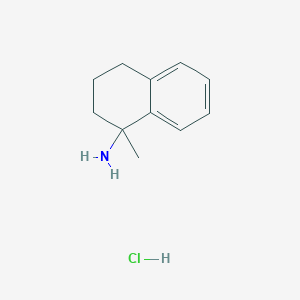
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
描述
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activity. This compound, with the chemical formula and a molecular weight of 197.71 g/mol, is part of a broader class of tetrahydronaphthalene derivatives. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.71 g/mol |
| IUPAC Name | 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride |
| PubChem CID | 17765378 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Recent studies have indicated that tetrahydronaphthalene derivatives exhibit notable antimicrobial properties. For instance, a high-throughput screening of various compounds, including tetrahydronaphthalene derivatives, revealed significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for some compounds were found to be less than 20 µM, highlighting their potential as anti-tuberculosis agents .
Cytotoxicity Studies
Cytotoxicity assessments against various cell lines are essential for evaluating the safety profile of new compounds. In vitro studies have shown that certain analogs of tetrahydronaphthalene derivatives exhibit varying degrees of cytotoxicity against HepG2 cells (a liver cancer cell line). For example, compounds with specific structural modifications demonstrated IC50 values indicating moderate cytotoxic effects while maintaining antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is critical for drug development. Research has identified key structural features that enhance the antimicrobial efficacy of tetrahydronaphthalene derivatives. For example, modifications at specific positions on the naphthalene ring significantly influence both potency and selectivity against bacterial strains .
Case Study 1: Inhibition of M. tuberculosis
In a study focused on identifying novel anti-tuberculosis agents, researchers screened a library of compounds and identified several hits with promising activity against M. tuberculosis. Among these, tetrahydronaphthalene derivatives showed MIC values as low as 5.9 µM in some cases, indicating strong potential for further development .
Case Study 2: Cytotoxicity Profiling
A comprehensive cytotoxicity profiling was conducted on various tetrahydronaphthalene derivatives to determine their safety for therapeutic use. The results indicated that while some compounds exhibited significant cytotoxic effects (IC50 < 10 µM), others maintained a favorable safety profile with IC50 values above 30 µM . This information is crucial for guiding future research towards safer analogs.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : CHClN·HCl
- Molecular Weight : 342.69 g/mol
- CAS Number : 1240528-50-0
The compound features a naphthalene structure with a methyl amine substituent, which contributes to its biological activity. The presence of the hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various analytical applications.
Scientific Research Applications
Research indicates that compounds structurally related to 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibit various pharmacological activities. Studies have explored its effects on neurotransmitter systems, particularly serotonin reuptake inhibition, which is crucial for developing antidepressant therapies.
Case Study Example :
In a study examining the effects of related compounds on serotonin transporters, it was found that certain derivatives demonstrated significant binding affinity, suggesting potential therapeutic applications in treating depression and anxiety disorders .
Neuropharmacology Research
The compound's structural characteristics make it a candidate for neuropharmacological research. Investigations into its mechanism of action can provide insights into new antidepressant drugs with improved efficacy and fewer side effects compared to existing treatments.
属性
IUPAC Name |
1-methyl-3,4-dihydro-2H-naphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(12)8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXVYEWDDGRQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















